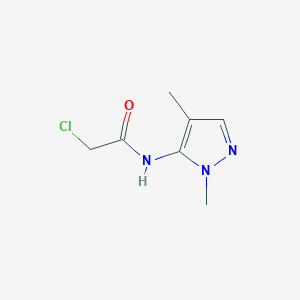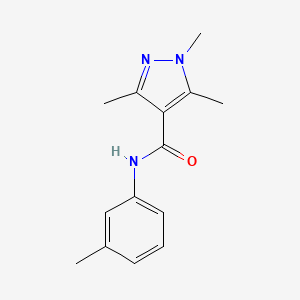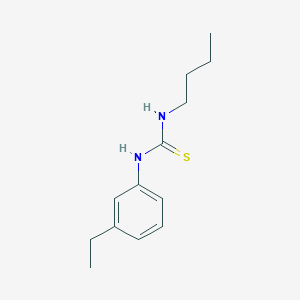
5-(Chloroacetamido)-1,4-dimethyl-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloroacetamido)-1,4-dimethyl-pyrazole (CDMP) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. CDMP is a pyrazole derivative that is widely used in biochemical and physiological studies, owing to its unique properties and characteristics.
Mecanismo De Acción
5-(Chloroacetamido)-1,4-dimethyl-pyrazole acts as an inhibitor of various enzymes, including serine proteases and cysteine proteases. It forms a covalent bond with the active site of the enzyme, thereby inhibiting its activity. 5-(Chloroacetamido)-1,4-dimethyl-pyrazole has been shown to be a potent inhibitor of various enzymes, and its mechanism of action has been extensively studied.
Biochemical and Physiological Effects:
5-(Chloroacetamido)-1,4-dimethyl-pyrazole has been shown to have various biochemical and physiological effects, including the inhibition of blood coagulation, the modulation of the immune response, and the regulation of cell proliferation. 5-(Chloroacetamido)-1,4-dimethyl-pyrazole has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Chloroacetamido)-1,4-dimethyl-pyrazole has several advantages for lab experiments, including its high purity and yield, its stability, and its ability to inhibit various enzymes. However, 5-(Chloroacetamido)-1,4-dimethyl-pyrazole also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 5-(Chloroacetamido)-1,4-dimethyl-pyrazole in scientific research. One potential direction is the development of new drugs that can target the enzymes inhibited by 5-(Chloroacetamido)-1,4-dimethyl-pyrazole. Another potential direction is the use of 5-(Chloroacetamido)-1,4-dimethyl-pyrazole as a probe to study the mechanism of action of other enzymes. Additionally, 5-(Chloroacetamido)-1,4-dimethyl-pyrazole could be used in the development of new diagnostic tools for various diseases. Overall, 5-(Chloroacetamido)-1,4-dimethyl-pyrazole has significant potential for further research and development in the field of biochemistry and physiology.
Métodos De Síntesis
5-(Chloroacetamido)-1,4-dimethyl-pyrazole can be synthesized using different methods, including the reaction of 1,4-dimethyl-3,5-pyrazoledione with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction yields 5-(Chloroacetamido)-1,4-dimethyl-pyrazole in high purity and yield.
Aplicaciones Científicas De Investigación
5-(Chloroacetamido)-1,4-dimethyl-pyrazole has been widely used in scientific research, particularly in the field of biochemistry and physiology. It has been used as a probe to study the mechanism of action of various enzymes, including serine proteases and cysteine proteases. 5-(Chloroacetamido)-1,4-dimethyl-pyrazole has also been used to study the effect of various drugs on these enzymes, and to develop new drugs that can target these enzymes.
Propiedades
IUPAC Name |
2-chloro-N-(2,4-dimethylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-4-9-11(2)7(5)10-6(12)3-8/h4H,3H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRUSLWOWIPRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloroacetamido)-1,4-dimethyl-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)

![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)


![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)
![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)

